molecular formula C14H22N2O5 B2931039 1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid CAS No. 1820619-53-1

1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid

Cat. No. B2931039
CAS RN: 1820619-53-1
M. Wt: 298.339
InChI Key: YCGDPSZZGRAOMF-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid is a chemical compound with the CAS Number: 1820619-53-1 . It has a molecular weight of 298.34 and its IUPAC name is 1-(tert-butoxycarbonyl)-3-oxodecahydroquinoxaline-6-carboxylic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its unique structure, may be used as an intermediate in the synthesis of various pharmaceutical drugs. Its tert-butoxy carbonyl group (Boc) is commonly used in peptide synthesis to protect amino groups, which could be useful in developing new medications for health conditions such as neurological disorders or metabolic diseases .

Chiral Separation Studies

Compounds with tert-butoxy carbonyl groups are often involved in chiral separation studies, which are crucial for producing enantiomerically pure substances. These studies are essential for creating effective pharmaceuticals, particularly those that target specific enantiomers for treatments, such as anti-HCV drugs .

Thermodynamic Analysis

The tert-butoxy carbonyl group is also significant in studying the thermodynamics of reactions. Researchers can analyze how changes in energy and conformation affect reaction spontaneity, which is vital for understanding reaction mechanisms and designing more efficient synthetic routes .

Organic Synthesis

Protected amino acids like those with tert-butoxy carbonyl groups are valuable in organic synthesis. They can be used to create complex molecules while preventing unwanted reactions at the amino group, expanding the possibilities for synthesizing novel organic compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGDPSZZGRAOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid

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